molecular formula C15H11F4N3 B4353052 6-Ethyl-1-(2-fluorophenyl)-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine

6-Ethyl-1-(2-fluorophenyl)-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine

Cat. No.: B4353052
M. Wt: 309.26 g/mol
InChI Key: HMEWEUJKMNZJAM-UHFFFAOYSA-N
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Description

6-Ethyl-1-(2-fluorophenyl)-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine is a synthetic organic compound that belongs to the class of pyrazolopyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-1-(2-fluorophenyl)-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine typically involves multi-step organic reactions. One common method includes:

    Formation of the pyrazole ring: This can be achieved by the reaction of an appropriate hydrazine derivative with a β-keto ester or diketone under acidic or basic conditions.

    Cyclization to form the pyrazolopyridine core: The intermediate pyrazole can undergo cyclization with a suitable pyridine derivative in the presence of a catalyst such as palladium or copper.

    Introduction of substituents: The ethyl, fluorophenyl, and trifluoromethyl groups can be introduced through various substitution reactions using reagents like ethyl halides, fluorobenzenes, and trifluoromethylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-1-(2-fluorophenyl)-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Ethyl-1-(2-fluorophenyl)-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by:

    Inhibiting enzyme activity: Binding to the active site of an enzyme and preventing its normal function.

    Modulating receptor activity: Interacting with cell surface receptors to alter signal transduction pathways.

    Interfering with protein-protein interactions: Disrupting the interactions between proteins that are essential for cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1H-pyrazolo[3,4-b]pyridine: The parent compound without the ethyl, fluorophenyl, and trifluoromethyl substituents.

    4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine: A similar compound with only the trifluoromethyl group.

    1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine: A similar compound with only the fluorophenyl group.

Uniqueness

6-Ethyl-1-(2-fluorophenyl)-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine is unique due to the presence of multiple substituents that can influence its chemical and biological properties. The combination of ethyl, fluorophenyl, and trifluoromethyl groups may enhance its stability, solubility, and bioactivity compared to similar compounds.

Properties

IUPAC Name

6-ethyl-1-(2-fluorophenyl)-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F4N3/c1-2-9-7-11(15(17,18)19)10-8-20-22(14(10)21-9)13-6-4-3-5-12(13)16/h3-8H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMEWEUJKMNZJAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C2C=NN(C2=N1)C3=CC=CC=C3F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F4N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Ethyl-1-(2-fluorophenyl)-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine
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6-Ethyl-1-(2-fluorophenyl)-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine

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